![molecular formula C20H27NO4S B2832957 N-(2-(2-hydroxyethoxy)-2-(p-tolyl)ethyl)-2,4,5-trimethylbenzenesulfonamide CAS No. 1795485-34-5](/img/structure/B2832957.png)
N-(2-(2-hydroxyethoxy)-2-(p-tolyl)ethyl)-2,4,5-trimethylbenzenesulfonamide
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Description
N-(2-(2-hydroxyethoxy)-2-(p-tolyl)ethyl)-2,4,5-trimethylbenzenesulfonamide, also known as TAK-659, is a small molecule inhibitor that has shown promising results in the treatment of various types of cancer.
Scientific Research Applications
Oxidation and Hydroxylation Processes
Research into the oxidation of hydrocarbons has demonstrated the selectivity and mechanism by which water-soluble organic compounds, including those related to N-(2-(2-hydroxyethoxy)-2-(p-tolyl)ethyl)-2,4,5-trimethylbenzenesulfonamide, can be oxidized. Such compounds undergo stepwise hydroxylation, moving from alcohol to aldehyde states without further oxidation to carboxylic acids. This process is crucial for understanding the functionalization of such compounds at specific positions, which has implications for the development of new synthetic routes and materials (Labinger et al., 1993).
Synthesis and Bioactivity Studies
In the field of medicinal chemistry, the synthesis of new benzenesulfonamides has shown significant potential in bioactivity studies. For instance, compounds with structures closely related to the chemical have been synthesized and evaluated for their cytotoxicity, tumor specificity, and potential as inhibitors of human carbonic anhydrase isoforms. These studies highlight the potential of sulfonamides in the development of new therapeutic agents (Gul et al., 2016).
Polymer Chemistry Applications
In polymer chemistry, the development of new polymeric materials using sulfonamide derivatives has been explored. For example, the synthesis of poly(N-tosyl-ethylene imine-alt-ethylene sulfide) by thiol-ene photopolymerization introduces functionalities derived from sulfonamide compounds. These polymers exhibit high solubility in common organic solvents and thermal stability, making them suitable for various applications in materials science (Hori et al., 2011).
Environmental and Analytical Chemistry
In environmental and analytical chemistry, the investigation of aromatic hydrocarbon hydroxylation following oral administration in rats, including compounds structurally similar to N-(2-(2-hydroxyethoxy)-2-(p-tolyl)ethyl)-2,4,5-trimethylbenzenesulfonamide, provides insights into the metabolic pathways and potential environmental impacts of these substances. Such studies are critical for assessing the safety and ecological effects of chemical substances (Bakke & Scheline, 1970).
properties
IUPAC Name |
N-[2-(2-hydroxyethoxy)-2-(4-methylphenyl)ethyl]-2,4,5-trimethylbenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H27NO4S/c1-14-5-7-18(8-6-14)19(25-10-9-22)13-21-26(23,24)20-12-16(3)15(2)11-17(20)4/h5-8,11-12,19,21-22H,9-10,13H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BZVJMEGTNBGBSL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(CNS(=O)(=O)C2=C(C=C(C(=C2)C)C)C)OCCO |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H27NO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-(2-hydroxyethoxy)-2-(p-tolyl)ethyl)-2,4,5-trimethylbenzenesulfonamide |
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